Necrocide 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

1247028-61-0 |

|---|---|

分子式 |

C23H27NO3 |

分子量 |

365.5 g/mol |

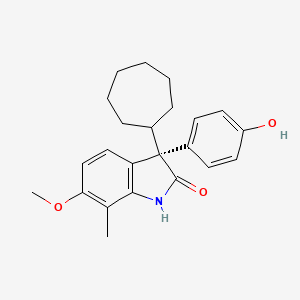

IUPAC 名称 |

(3S)-3-cycloheptyl-3-(4-hydroxyphenyl)-6-methoxy-7-methyl-1H-indol-2-one |

InChI |

InChI=1S/C23H27NO3/c1-15-20(27-2)14-13-19-21(15)24-22(26)23(19,16-7-5-3-4-6-8-16)17-9-11-18(25)12-10-17/h9-14,16,25H,3-8H2,1-2H3,(H,24,26)/t23-/m0/s1 |

InChI 键 |

JLWDEIVDLTXBGE-QHCPKHFHSA-N |

手性 SMILES |

CC1=C(C=CC2=C1NC(=O)[C@@]2(C3CCCCCC3)C4=CC=C(C=C4)O)OC |

规范 SMILES |

CC1=C(C=CC2=C1NC(=O)C2(C3CCCCCC3)C4=CC=C(C=C4)O)OC |

产品来源 |

United States |

Foundational & Exploratory

Necrocide-1: A Comprehensive Technical Guide to its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necrocide-1 (NC1) is a novel small molecule that induces a unique form of regulated, immunogenic necrosis in a variety of human cancer cells, while sparing normal cells.[1][2][3][4][5] This document provides an in-depth technical overview of the molecular mechanisms underpinning the anti-cancer activity of Necrocide-1. It details the signaling pathways, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of its mechanism of action.

Core Mechanism of Action: A Unique Pathway of Regulated Necrosis

Necrocide-1 induces a form of programmed necrotic cell death that is distinct from established pathways such as apoptosis, necroptosis, pyroptosis, and ferroptosis.[1][2][3][4][5] The cell death cascade initiated by NC1 is independent of caspase activation, BCL2 overexpression, and TNFα signaling, underscoring its unique mechanism.[1][2]

The primary molecular target of Necrocide-1 is the transient receptor potential melastatin 4 (TRPM4) channel, a nonselective monovalent cation channel.[6][7][8] Necrocide-1 acts as a selective agonist of human TRPM4, with an EC50 of 306.3 nM.[8] This activation triggers a massive influx of sodium ions (Na+) into the cancer cell.[6][7]

This sodium overload leads to a cascade of downstream events:

-

Mitochondrial Reactive Oxygen Species (ROS) Production: The excessive intracellular sodium concentration instigates the production of reactive oxygen species specifically within the mitochondria.[1][2]

-

Mitochondrial Permeability Transition: The increase in mitochondrial ROS contributes to the opening of the mitochondrial permeability transition pore.[1]

-

Immunogenic Cell Death (ICD): The culmination of these events is a lytic form of cell death that releases damage-associated molecular patterns (DAMPs), characteristic of immunogenic cell death.[1][2][3][4][5]

This mode of action, termed necrosis by sodium overload (NECSO) , represents a novel strategy for cancer therapy.[6][8]

Quantitative Data: In Vitro Efficacy of Necrocide-1

Necrocide-1 has demonstrated potent cytotoxic activity against a range of human cancer cell lines at nanomolar concentrations.[1][2] The following table summarizes the 50% inhibitory concentration (IC50) values of Necrocide-1 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 0.48[8] |

| PC-3 | Prostate Cancer | 2[8] |

| MDA-MB-468 | Breast Cancer | Not explicitly quantified but sensitive |

| HCC1143 | Breast Cancer | Not explicitly quantified but sensitive |

| A549 | Lung Cancer | Insensitive |

| U2OS | Osteosarcoma | Insensitive |

Signaling Pathways and Experimental Workflows

Necrocide-1 Induced Signaling Pathway

The signaling cascade initiated by Necrocide-1 is a linear progression from plasma membrane to mitochondria, culminating in immunogenic cell death.

Caption: Signaling pathway of Necrocide-1-induced immunogenic cell death.

Experimental Workflow for Assessing Necrocide-1 Activity

A typical workflow to investigate the mechanism of action of Necrocide-1 involves a series of in vitro assays.

Caption: Experimental workflow for characterizing Necrocide-1's mechanism.

Detailed Experimental Protocols

Cell Viability Assay (WST-1)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of Necrocide-1 or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Measurement of Intracellular Sodium Influx

This protocol utilizes a sodium-sensitive fluorescent dye.

-

Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for fluorescence microscopy.

-

Dye Loading: Load the cells with a sodium-specific fluorescent dye (e.g., Asante NaTRIUM Green-2) by incubating them in a solution containing the dye for a specified time and temperature (e.g., 1 hour at room temperature).[9]

-

Baseline Measurement: Acquire baseline fluorescence images of the cells before treatment.

-

Treatment: Add Necrocide-1 to the cells while continuously acquiring images.

-

Data Analysis: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of sodium ions.

Detection of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the MitoSOX Red mitochondrial superoxide (B77818) indicator.[10][11][12]

-

Cell Seeding and Treatment: Seed and treat cells with Necrocide-1 as described for the viability assay.

-

MitoSOX Staining: At the end of the treatment period, add MitoSOX Red reagent to the cells at a final concentration of 5 µM and incubate for 10-30 minutes at 37°C, protected from light.[11]

-

Washing: Gently wash the cells with warm buffer (e.g., HBSS) to remove excess dye.

-

Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

Analysis of Immunogenic Cell Death (ICD) Markers

-

Cell Treatment: Treat cells with Necrocide-1.

-

Staining: Stain the non-permeabilized cells with an antibody against calreticulin and a viability dye (e.g., DAPI or Propidium Iodide).

-

Analysis: Analyze the cells by flow cytometry. An increase in calreticulin staining on the surface of viable (viability dye-negative) cells indicates its exposure.[13]

-

Cell Treatment: Treat cells with Necrocide-1.

-

Supernatant Collection: Collect the cell culture supernatant at various time points.

-

ATP Measurement: Measure the ATP concentration in the supernatant using a luciferase-based ATP bioluminescence assay kit according to the manufacturer's instructions.[13][14]

-

Cell Treatment: Treat cells with Necrocide-1.

-

Supernatant Collection: Collect the cell culture supernatant.

-

HMGB1 Detection: Measure the concentration of HMGB1 in the supernatant using an ELISA kit or by Western blotting.[13]

Western Blot for Apoptosis Markers

This protocol is used to confirm the non-apoptotic nature of cell death induced by Necrocide-1.

-

Cell Lysis: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key apoptosis markers such as cleaved PARP-1 and cleaved caspases (e.g., caspase-3, -7).[15] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The absence of cleaved PARP-1 and caspases in Necrocide-1 treated cells confirms a non-apoptotic mechanism.[15]

Conclusion

Necrocide-1 represents a promising new class of anti-cancer agent with a novel mechanism of action that leverages a unique form of regulated necrosis to induce an immunogenic response. Its ability to kill cancer cells that are resistant to apoptosis-inducing therapies makes it a valuable candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Necrocide-1.

References

- 1. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] this compound mediates necrotic cell death and immunogenic response in human cancer cells | Semantic Scholar [semanticscholar.org]

- 6. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mitochondrial ROS prime the hyperglycemic shift from apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [bio-protocol.org]

- 14. A novel pathway combining calreticulin exposure and ATP secretion in immunogenic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Necrocide 1: A Technical Guide to a Novel Inducer of Immunogenic Necrosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necrocide 1 (NC1) is a novel small molecule compound that induces a unique form of regulated necrotic cell death in human cancer cells, termed Necrosis by Sodium Overload (NECSO).[1][2][3] This process is initiated by the persistent activation of the transient receptor potential melastatin 4 (TRPM4) channel, leading to a catastrophic influx of sodium ions.[1][2][3] Unlike other forms of regulated cell death, NECSO is independent of caspases, necroptosis, pyroptosis, and ferroptosis signaling pathways.[4][5][6] NC1 exhibits selectivity for cancer cells over normal cells and its cytotoxic effects are stereoisomer-specific.[5][6][7] The induction of NECSO by NC1 is characterized by rapid membrane depolarization, cellular edema, and the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[1][2][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its signaling pathway, and detailed experimental protocols for its study.

Introduction

Traditional cancer therapies have largely focused on inducing apoptosis in malignant cells. However, resistance to apoptosis is a common mechanism of treatment failure.[7] this compound represents a promising alternative by activating a distinct, non-apoptotic cell death pathway.[5][6] It is a third-generation small molecule, chemically identified as (S')-3-cycloheptyl-3-(4-hydroxyphenyl)6-methoxy-7-methyl-1,3-dihydroindole-2-one.[5][6] This document details the molecular mechanism, cellular effects, and methodologies for investigating this potent anti-cancer agent.

Mechanism of Action

The primary molecular target of this compound is the human transient receptor potential cation channel subfamily M member 4 (TRPM4).[1][2][3] NC1 acts as a selective agonist of hTRPM4, leading to its persistent activation.[3] This triggers a massive and uncontrolled influx of sodium ions (Na+) into the cell.[1][2] The key downstream events are:

-

Sodium Overload: The intracellular Na+ concentration rapidly increases, disrupting ionic homeostasis.[1][2]

-

Membrane Depolarization: The massive influx of positive ions leads to a rapid collapse of the membrane potential.[1][2]

-

Cellular Edema: The high intracellular sodium concentration creates an osmotic imbalance, causing water to rush into the cell and leading to significant swelling.[1][2]

-

Plasma Membrane Rupture: The osmotic pressure eventually overwhelms the structural integrity of the plasma membrane, resulting in its rupture and lytic cell death.[1]

-

Mitochondrial ROS Production: NC1 has also been shown to elicit the production of reactive oxygen species (ROS) by the mitochondria, which contributes to the cell death process.[4]

This form of cell death is termed "Necrosis by Sodium Overload" (NECSO).[1][2][3] It is noteworthy that NC1's activity is specific to human TRPM4, with no effect on the mouse ortholog, due to differences in a transmembrane region.[2][3][8]

Signaling Pathway

The signaling cascade initiated by this compound is direct and primarily dependent on ion channel activation rather than complex enzymatic cascades.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (h) |

| MCF-7 | Breast Carcinoma | 0.48 | 72 |

| PC3 | Prostate Cancer | 2 | 72 |

Data sourced from MedChemExpress.[3]

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Dosage | Administration Route | Outcome |

| PC3 Rat Xenograft | 20 mg/kg | Intravenous (i.v.) on days 0 and 7 | Potent antitumor efficacy |

| PC-3 Nude Mice Xenograft | 40 mg/kg | Intravenous (i.v.) on day 0 and 28 | Significant and sustained tumor regression |

| PC-3 Athymic Mice Xenograft | 100 mg/kg | Oral Gavage (i.g.) 3 times/week for 2 weeks | Reduced tumor growth |

| MCF-7 Athymic Mice Xenograft | 30 mg/kg | Intravenous (i.v.) 3 times/week for 2 weeks | Suppressed tumor growth |

Data sourced from MedChemExpress.[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

A common method to quantify the cytotoxic effects of this compound is through cell viability and lactate (B86563) dehydrogenase (LDH) release assays.

Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The inactive stereoisomer, (R)-Necrocide 1, should be used as a negative control.[5][9] Treat the cells with varying concentrations of NC1 for the desired time points (e.g., 24, 48, 72 hours).

-

Lysis and Luminescence Measurement: After the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Measure luminescence using a plate reader. The results are typically expressed as a percentage of the viability of untreated control cells. IC50 values can be calculated using non-linear regression analysis.

Protocol: LDH Release Assay

-

Cell Culture and Treatment: Follow steps 1 and 2 from the cell viability assay protocol.

-

Supernatant Collection: After treatment, centrifuge the plates and collect the cell culture supernatant.

-

LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit. This assay measures the amount of LDH released from damaged cells into the medium.

-

Data Analysis: The percentage of cytotoxicity is calculated relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).

In Vivo Xenograft Tumor Model

Protocol:

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., PC-3) into the flank of immunocompromised mice (e.g., nude or athymic mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound via the desired route (e.g., intravenous or oral gavage) at a predetermined dosage and schedule.[3] The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy of this compound.

Immunogenic Properties

A key feature of this compound-induced cell death is its immunogenicity.[4] This is characterized by the release of DAMPs, including:

-

Calreticulin (CALR) exposure: Translocation of CALR to the cell surface acts as an "eat-me" signal for phagocytes.[4]

-

ATP secretion: Extracellular ATP acts as a "find-me" signal for immune cells.[4]

-

High Mobility Group Box 1 (HMGB1) release: Extracellular HMGB1 can activate immune cells.[4]

The release of these molecules can potentially stimulate an adaptive immune response against the tumor.[6]

Conclusion

This compound is a potent and selective inducer of a novel form of regulated necrosis, NECSO, in human cancer cells. Its unique mechanism of action, centered on the activation of the TRPM4 channel and subsequent sodium overload, distinguishes it from conventional apoptosis-inducing chemotherapeutics. The immunogenic nature of NECSO further enhances its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other modulators of this promising anti-cancer pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RP140320 — Cancer Prevention and Research Institute of Texas [cprit.texas.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Necrocide 1: A Paradigm Shift from Necroptosis Inhibition to Necrosis Induction via TRPM4 Agonism

An In-depth Technical Guide on the Discovery and Development of Necrocide 1, an Inducer of Necrosis by Sodium Overload (NECSO)

For Researchers, Scientists, and Drug Development Professionals

It is critical to clarify a common misconception at the outset. Contrary to what its name might suggest, this compound is not an inhibitor of necroptosis, a regulated form of necrosis dependent on RIPK1 and RIPK3 kinases. Instead, extensive research has identified this compound as a potent and selective inducer of a distinct necrotic cell death pathway. This pathway, termed Necrosis by Sodium Overload (NECSO), is initiated by the persistent activation of the Transient Receptor Potential Melastatin 4 (TRPM4) cation channel.[1][2] This guide details the discovery, mechanism of action, and development of this compound as a novel anti-cancer agent that leverages this unique cell death mechanism.

Discovery and Core Mechanism

This compound, with the chemical name (S')-3-cycloheptyl-3-(4-hydroxyphenyl)6-methoxy-7-methyl-1,3-dihydroindole-2-one, was identified as a third-generation small molecule optimized from earlier compounds that demonstrated robust anti-tumor activity through a previously unknown mechanism.[3] Functional characterization revealed that this compound and its active stereoisomer, but not its inactive counterpart, selectively kill a range of human cancer cells at nanomolar concentrations, while sparing normal cells.[4]

The primary molecular target of this compound was identified through CRISPR-Cas9 screening as the TRPM4 channel, a calcium-activated, non-selective monovalent cation channel.[5] this compound acts as a selective agonist of human TRPM4, triggering a massive and sustained influx of sodium ions (Na⁺).[1][6] This catastrophic sodium overload leads to a collapse of the membrane potential, osmotic swelling, and eventual rupture of the plasma membrane, culminating in necrotic cell death.[5][6] This mechanism is notably independent of the core machinery of other regulated cell death pathways, as inhibitors of necroptosis (e.g., Necrostatin-1), ferroptosis, pyroptosis, and apoptosis (e.g., caspase inhibitors) fail to block this compound-induced cell death.[3][6]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line/Target | Value | Conditions | Reference |

| EC50 | Human TRPM4 | 306.3 nM | Patch-clamp and CETSA assays | [6] |

| IC50 | MCF-7 (Breast Cancer) | 0.48 nM | 72 hours, WST-1 assay | [6] |

| IC50 | PC-3 (Prostate Cancer) | 2 nM | 72 hours, WST-1 assay | [6] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference |

| Athymic Nude Mice | PC-3 Xenograft | 40 mg/kg, single i.v. injection | Sustained tumor regression for up to 20 days | [3] |

| Athymic Nude Mice | PC-3 Xenograft | 100 mg/kg, oral gavage, 3 times/week | Reduced tumor growth | [3] |

| Athymic Nude Mice | MCF-7 Xenograft | 30 mg/kg, i.v., 3 times/week for 2 weeks | Suppressed tumor growth | [6] |

| Rat | PC-3 Xenograft | 20 mg/kg, i.v. on days 0 and 7 | Complete tumor regression with no regrowth by day 26 | [6] |

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by this compound and a typical experimental workflow for its characterization are depicted below.

Caption: Signaling pathway of this compound-induced NECSO.

Caption: Experimental workflow for this compound development.

Detailed Experimental Protocols

Cell Viability Assay (WST-1 Method)

This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.[4]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 (Water Soluble Tetrazolium Salt) reagent to each well.

-

Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C. The viable cells will cleave the tetrazolium salt to formazan, resulting in a color change.

-

Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the data to determine the IC50 value.

Measurement of Intracellular Sodium Influx

This protocol is based on methods used to confirm the mechanism of this compound.[7]

-

Cell Preparation: Grow cells (e.g., MCF7) on glass-bottom dishes suitable for microscopy.

-

Indicator Loading: Load the cells with a sodium-sensitive fluorescent indicator, such as CoroNa Green, AM, by incubating them with the dye in an appropriate buffer (e.g., Hank's Balanced Salt Solution) for 30-60 minutes at 37°C, according to the manufacturer's instructions.

-

Baseline Measurement: Wash the cells to remove excess dye and acquire baseline fluorescence images using a fluorescence microscope.

-

Treatment: Add this compound at the desired concentration (e.g., 50 nM) to the cells.

-

Time-Lapse Imaging: Acquire time-lapse images at regular intervals (e.g., every 5-10 minutes) to monitor the change in intracellular fluorescence. An increase in fluorescence intensity indicates an influx of Na⁺.

-

Controls: Perform control experiments in sodium-free buffer (replacing NaCl with an osmotically equivalent amount of N-methyl-D-glucamine chloride, NMDG-Cl) to confirm that the observed effect is sodium-dependent.[7]

-

Data Analysis: Quantify the fluorescence intensity of individual cells over time using image analysis software.

Analysis of Immunogenic Cell Death (ICD) Markers

This protocol outlines the detection of key Damage-Associated Molecular Patterns (DAMPs) released during this compound-induced cell death.[6]

-

Calreticulin (CALR) Exposure:

-

Treat cells with this compound for the indicated time (e.g., 48 hours).

-

Harvest the cells gently, without using trypsin if possible, to preserve surface proteins.

-

Stain the cells with an antibody against CALR conjugated to a fluorophore (e.g., Alexa Fluor 488).

-

Co-stain with a viability dye (e.g., Propidium Iodide, PI) to exclude dead cells from the analysis.

-

Analyze the cell surface CALR expression on viable (PI-negative) cells by flow cytometry.

-

-

ATP Release:

-

Treat cells with this compound in 96-well plates.

-

After the incubation period, carefully collect the cell culture supernatant.

-

Measure the ATP concentration in the supernatant using a luciferase-based ATP detection kit according to the manufacturer's protocol. Luminescence is proportional to the amount of ATP released.

-

-

High Mobility Group Box 1 (HMGB1) Release:

-

Treat cells with this compound.

-

Collect the cell culture supernatant.

-

Concentrate the supernatant if necessary.

-

Detect the presence of HMGB1 in the supernatant by either ELISA or Western blotting using an antibody specific for HMGB1.

-

Conclusion

The discovery and development of this compound represent a significant advancement in the field of cancer therapeutics, introducing a novel mechanism of inducing tumor cell death. By selectively activating the TRPM4 channel to induce NECSO, this compound circumvents common resistance mechanisms to apoptosis-based therapies. Furthermore, its ability to induce an immunogenic form of cell death suggests that it could be a valuable component of combination therapies aimed at stimulating an anti-tumor immune response. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in this promising new class of anti-cancer agents.

References

- 1. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of TRPM4 in Necrocide-1 Induced Cell Death

Audience: Researchers, scientists, and drug development professionals.

Abstract

Regulated cell death pathways are critical targets in therapeutic development. While apoptosis has been extensively studied, non-apoptotic mechanisms like regulated necrosis are emerging as potent avenues for anticancer therapy. This technical guide delves into the molecular mechanism of Necrocide-1 (NC1), a small molecule inducer of a distinct form of regulated necrosis. We elucidate the central role of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel as the direct target of NC1. Through persistent activation of TRPM4, NC1 triggers a massive influx of sodium ions, leading to a unique form of cell death termed "Necrosis by Sodium Overload" (NECSO). This document provides a comprehensive overview of the signaling cascade, quantitative data from key experiments, detailed experimental protocols, and visual workflows to facilitate further research and drug development in this area.

Introduction: A New Pathway of Regulated Necrosis

Historically, necrosis was considered an uncontrolled and accidental form of cell death. However, it is now clear that multiple forms of regulated necrosis exist, including necroptosis, pyroptosis, and ferroptosis. These pathways are distinct from apoptosis and offer alternative strategies to eliminate cancer cells, particularly those resistant to apoptotic stimuli[1][2][3].

Necrocide-1 (NC1) is a potent experimental compound that induces a non-apoptotic, TNF-independent necrotic cell death in various human cancer cell lines at nanomolar concentrations[1][2]. Initial studies revealed that NC1-induced death was not inhibited by blockers of known regulated cell death pathways, including caspase inhibitors (apoptosis), necrostatins (necroptosis), or inhibitors of pyroptosis and ferroptosis, suggesting a novel mechanism of action[1][2][4]. Groundbreaking research has now identified the Transient Receptor Potential Cation Channel Subfamily M Member 4 (TRPM4) as the direct molecular target of NC1, leading to a lytic form of cell death driven by catastrophic sodium influx[5][6]. This guide will explore the technical details of this discovery and its implications.

The Central Mechanism: TRPM4 as the Mediator of NECSO

The primary mechanism of NC1-induced cell death is the direct activation of the TRPM4 channel. TRPM4 is a calcium-activated, non-selective monovalent cation channel permeable to Na⁺ and K⁺ but not Ca²⁺[7][8][9]. Under physiological conditions, its activation leads to membrane depolarization[10][11]. NC1 acts as a specific agonist for human TRPM4, causing its persistent activation[5][6][12].

This unchecked activation of TRPM4 triggers a cascade of events:

-

Massive Sodium Influx: Sustained opening of the TRPM4 channel leads to a rapid and massive influx of Na⁺ ions down their electrochemical gradient[5][12].

-

Membrane Depolarization: The influx of positive charge rapidly depolarizes the cell membrane[12].

-

Oncotic Swelling: The catastrophic intracellular Na⁺ accumulation disrupts the osmotic balance, causing water to rush into the cell, leading to significant cell swelling, also known as oncosis[10][11][13].

-

Plasma Membrane Rupture: The immense osmotic pressure ultimately leads to the rupture of the plasma membrane, releasing intracellular contents and damage-associated molecular patterns (DAMPs) into the extracellular space[5][10].

This entire process has been termed Necrosis by Sodium Overload (NECSO) [5][6][13]. Crucially, cells deficient in TRPM4 are resistant to NC1-induced cell death, confirming the channel's obligate role in this pathway[5][6][7].

Figure 1: Signaling pathway of Necrocide-1 induced NECSO via TRPM4 activation.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies investigating NC1 and TRPM4.

Table 1: Potency and Efficacy of Necrocide-1

| Parameter | Value | Cell Line / System | Condition | Reference |

|---|---|---|---|---|

| EC₅₀ | 306.3 nM | HEK293T | Human TRPM4 activation (Patch-clamp) | [12] |

| IC₅₀ | 0.48 nM | MCF-7 (Breast Cancer) | Antiproliferative activity (72 h) | [12] |

| IC₅₀ | 2.0 nM | PC3 (Prostate Cancer) | Antiproliferative activity (72 h) |[12] |

Table 2: TRPM4-Dependence of Necrocide-1 Cytotoxicity

| Cell Line | Genotype | Treatment | Result | Reference |

|---|---|---|---|---|

| MCF-7 | Wild-Type | NC1 | Dose-dependent cell death | [5][13] |

| MCF-7 | TRPM4-KO | NC1 | Resistant to cell death | [5][13] |

| MCF-7 TRPM4-KO | Re-expression of WT TRPM4 | NC1 | Sensitivity to cell death restored | [5][13] |

| COS-7 | Expressing TRPM4 | ATP Depletion | PI-positive necrotic cell death | [7] |

| COS-7 | Control (No TRPM4) | ATP Depletion | No significant cell death |[7][10] |

Table 3: Electrophysiological Effects of Necrocide-1

| Cell Line | Genotype | Treatment | Effect on Current Density | Reference |

|---|---|---|---|---|

| MCF-7 | Wild-Type | NC1 | Significant increase in whole-cell current | [13] |

| MCF-7 | TRPM4-KO | NC1 | No significant current activation | [13] |

| HEK293T | Stably expressing hTRPM4 | NC1 | Robust activation of whole-cell current | [13] |

| HeLa | Expressing hTRPM4/mTRPM4 chimeras | NC1 | Activation dependent on human TRPM4 transmembrane region |[14] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the role of TRPM4 in NC1-induced cell death.

Protocol: Cell Viability Assessment using LDH Release Assay

This assay quantifies plasma membrane rupture by measuring the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis.

Methodology:

-

Cell Seeding: Seed cells (e.g., wild-type and TRPM4-KO MCF-7) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a dose range of Necrocide-1 (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 24 hours). Include wells for "untreated" (negative control) and "maximum lysis" (positive control).

-

Lysis Control: One hour before the end of the incubation, add lysis buffer (provided in commercial kits) to the "maximum lysis" wells.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a portion of the supernatant from each well to a new flat-bottom 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

-

Measurement: Stop the reaction using the provided stop solution and measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Figure 2: Experimental workflow for the Lactate Dehydrogenase (LDH) release assay.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow across the cell membrane, providing definitive evidence of channel activation.

Methodology:

-

Cell Preparation: Plate cells (e.g., HEK293T stably expressing hTRPM4) on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should contain a Ca²⁺ concentration sufficient to activate TRPM4 (e.g., 100 µM CaCl₂) and Cs⁺ to block K⁺ channels.

-

Recording:

-

Mount the coverslip onto the recording chamber of an inverted microscope.

-

Perfuse the cells with an external solution containing physiological concentrations of NaCl.

-

Establish a high-resistance (>1 GΩ) seal between the pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Hold the cell at a potential of -60 mV.

-

Apply voltage ramps (e.g., -80 mV to +80 mV) to measure the current-voltage (I-V) relationship.

-

Obtain a baseline recording in the external solution.

-

-

Compound Application: Perfuse the chamber with the external solution containing Necrocide-1 (e.g., 300 nM) and record the current response over time.

-

Washout & Control: Perfuse with the control external solution to test for reversibility. To confirm the current is carried by Na⁺, replace extracellular NaCl with an equimolar concentration of the impermeable cation NMDG⁺[15][16].

Figure 3: Experimental workflow for whole-cell patch-clamp recordings.

Protocol: Genome-Wide CRISPR-Cas9 Negative Selection Screen

This powerful unbiased approach is used to identify genes that are essential for a drug's cytotoxic effect. Resistance to the drug allows cells with specific gene knockouts to survive and become enriched in the population.

Methodology:

-

Library Transduction: Transduce a Cas9-expressing cell line (e.g., T47D) with a genome-wide sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

-

Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

-

Baseline Population: Collect a sample of the cell population before treatment to serve as the baseline (T₀) reference for sgRNA distribution.

-

Drug Treatment (Selection Pressure): Culture the remaining cells in the presence of a lethal concentration of Necrocide-1 for several passages. This will select for cells that have lost genes required for NC1-induced cell death.

-

Genomic DNA Extraction: Harvest genomic DNA from the surviving cell population and the T₀ baseline sample.

-

sgRNA Amplification: Use PCR to amplify the sgRNA sequences integrated into the genome.

-

Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries to determine the frequency of each sgRNA in the baseline and drug-treated populations.

-

Data Analysis: Use computational algorithms (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the NC1-treated population compared to the baseline. The corresponding genes are candidate resistance genes[5][17][18]. TRPM4 was identified as the top hit in such a screen[17][18].

Immunogenic Nature of NECSO

A critical aspect of anticancer therapy is the ability to stimulate an anti-tumor immune response. Regulated necrosis is often immunogenic due to the release of DAMPs. NC1-induced NECSO has been shown to be a form of immunogenic cell death (ICD)[1][12][19]. The rupture of the plasma membrane leads to the release of key DAMPs, including:

-

Calreticulin (CALR): Exposure on the cell surface acts as an "eat-me" signal for phagocytes[12][19].

-

ATP: Secreted into the extracellular space, it functions as a "find-me" signal for immune cells[12][19].

-

High Mobility Group Box 1 (HMGB1): Released from the nucleus, it acts as a pro-inflammatory cytokine[12][19].

The induction of ICD by NC1 suggests that targeting TRPM4 could not only directly kill tumor cells but also prime the immune system for a durable anti-tumor response[1].

Figure 4: Logical relationship from NC1 treatment to immune activation.

Conclusion and Future Directions

The identification of TRPM4 as the direct target of Necrocide-1 has unveiled a novel, druggable pathway for inducing regulated necrosis in cancer cells. The mechanism of NECSO—death by sodium overload—is distinct from other known cell death modalities and presents a promising strategy for overcoming apoptosis resistance.

For researchers and drug development professionals, this pathway offers several key opportunities:

-

Therapeutic Target: TRPM4 is a validated target for inducing cancer cell death. The development of new, highly specific TRPM4 agonists could yield a new class of anticancer agents.

-

Biomarker Development: The expression level of TRPM4 may serve as a predictive biomarker for sensitivity to NECSO-inducing therapies[14].

-

Combination Therapies: The immunogenic nature of NECSO suggests that TRPM4 agonists could be powerful partners for immune checkpoint inhibitors, potentially turning "cold" tumors "hot."

Further research should focus on developing clinical-grade TRPM4 modulators, exploring the role of NECSO in different cancer types, and fully characterizing the resulting anti-tumor immune response in vivo. The detailed understanding of the NC1-TRPM4 axis provides a robust foundation for these future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. researchgate.net [researchgate.net]

- 6. Persistent activation of TRPM4 triggers necrotic cell death characterized by sodium overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of the TRPM4 Channel in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPM4 channel and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transient receptor potential melastatin 4 and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transient receptor potential melastatin 4 and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Plasma Membrane Channel TRPM4 Mediates Immunogenic Therapy-induced Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

Necrocide-1: A Technical Guide to a Novel Inducer of Immunogenic Cell Death

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necrocide-1 (NC1) is a potent small molecule inducer of a novel form of regulated necrotic cell death, termed "necrosis by sodium overload" (NECSO). This process is distinct from other known cell death modalities such as apoptosis, necroptosis, ferroptosis, and pyroptosis. NC1 selectively targets and activates the human transient receptor potential melastatin 4 (TRPM4) channel, leading to a massive influx of sodium ions, subsequent cell swelling, and plasma membrane rupture. Critically, NC1-induced cell death is immunogenic, characterized by the release of damage-associated molecular patterns (DAMPs), including the exposure of calreticulin (B1178941) (CALR), secretion of adenosine (B11128) triphosphate (ATP), and release of high mobility group box 1 (HMGB1). These properties position Necrocide-1 as a promising tool for cancer research and a potential candidate for therapeutic development, aiming to convert non-immunogenic ("cold") tumors into immunogenic ("hot") ones, thereby rendering them more susceptible to immunotherapy. This guide provides an in-depth overview of the mechanism of action of Necrocide-1, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Mechanism of Action

Necrocide-1 induces a unique form of regulated necrosis by directly targeting the human TRPM4 channel, a calcium-activated non-selective cation channel.[1][2][3][4] Its mechanism can be delineated as follows:

-

TRPM4 Agonism: NC1 selectively binds to and activates the human TRPM4 channel.[1][2] This interaction is species-specific, with NC1 showing no significant effect on the mouse TRPM4 ortholog.[1]

-

Sodium Influx: Activation of TRPM4 by NC1 leads to a rapid and massive influx of sodium ions (Na+) into the cell.[1][2]

-

Ionic Imbalance and Membrane Depolarization: The surge in intracellular Na+ disrupts the ionic balance, causing potassium (K+) efflux and rapid membrane depolarization.[1]

-

Cellular Edema and Lysis: The osmotic pressure created by the sodium overload results in cell swelling (edema) and eventual rupture of the plasma membrane, culminating in necrotic cell death.[1][2]

-

Mitochondrial Involvement: The cell death process induced by NC1 also involves mitochondria.[5][6][7] NC1 elicits the production of mitochondrial reactive oxygen species (ROS) and is dependent on mitochondrial permeability transition, as evidenced by its inhibition by cyclosporine A (CsA).[5][6] Knockdown of cyclophilin D, a key regulator of the mitochondrial permeability transition pore, also confers partial protection against NC1-induced killing.[6]

-

Independence from Known Cell Death Pathways: NC1-induced necrosis is not inhibited by blockers of apoptosis (caspase inhibitors), necroptosis (Necrostatin-1), ferroptosis, or pyroptosis, indicating a distinct signaling cascade.[5][6][7]

Quantitative Data

The following tables summarize the quantitative data regarding the activity of Necrocide-1 from various studies.

Table 1: Potency and Efficacy of Necrocide-1

| Parameter | Value | Cell Line/System | Comments | Source |

| EC50 for hTRPM4 | 306.3 nM | Human TRPM4 | Electrophysiology (patch-clamp) and CETSA assays. | [1] |

| IC50 | 0.48 nM | MCF-7 | 72-hour cytotoxicity assay (WST-1). | [1] |

| IC50 | 2 nM | PC-3 | 72-hour cytotoxicity assay (WST-1). | [1] |

| IC50 | < 15 nM | Various human cancer cell lines | 24-hour tetrazolium conversion assay. | [6] |

Table 2: In Vitro Effects of Necrocide-1 on Cancer Cell Lines

| Cell Line | Treatment | Effect | Source |

| MCF-7 | 50-100 nM, 1-6 h | Massive Na+ influx, K+ efflux, membrane depolarization, cell edema. | [1] |

| MCF-7 | 50 nM, 4 h | Induction of reactive oxygen species (ROS) production. | [1] |

| MCF-7, MDA-MB-468 | 25-100 nM, 12-48 h | Cell death not inhibited by inhibitors of necroptosis, ferroptosis, or pyroptosis. | [1] |

| MCF-7 | 0.05-1 µM, 48 h | Induction of calreticulin (CALR) exposure, ATP secretion, and HMGB1 release. | [1][8] |

| Cos7 expressing gain-of-function TRPM4 mutants | 200-1000 nM, 16 h | Increased cytotoxicity compared to wild-type TRPM4. | [1] |

Table 3: In Vivo Antitumor Activity of Necrocide-1

| Xenograft Model | Treatment Regimen | Outcome | Source |

| PC-3 | Single intravenous (i.v.) injection of 40 mg/kg | Sustained tumor regression for up to 20 days. | [6] |

| PC-3 (large tumors, ~1000 mm³) | Oral gavage of 100 mg/kg, 3 times/week | Reduced tumor growth. | [6] |

| MCF-7 | Continuous administration | Suppressed tumor growth. | [6] |

Signaling Pathways and Experimental Workflows

Necrocide-1 Induced Immunogenic Cell Death Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by Necrocide-1.

Caption: Signaling pathway of Necrocide-1-induced immunogenic cell death.

General Experimental Workflow for Assessing Necrocide-1 Activity

The diagram below outlines a typical experimental workflow to evaluate the effects of Necrocide-1.

Caption: General workflow for studying Necrocide-1's effects in vitro and in vivo.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Necrocide-1.

Cell Viability and Cytotoxicity Assays

-

WST-1 Assay (Cell Proliferation/Viability):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of Necrocide-1 or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Lactate Dehydrogenase (LDH) Release Assay (Cytotoxicity):

-

Culture cells and treat with Necrocide-1 as described above.

-

Collect the cell culture supernatant.

-

Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the supernatant.

-

Measure absorbance according to the manufacturer's instructions. Increased LDH activity in the supernatant corresponds to increased cell death.

-

-

Cellular ATP Level Measurement (Viability):

-

Plate and treat cells with Necrocide-1 in 96-well plates.

-

Use a luciferase-based ATP assay kit (e.g., CellTiter-Glo®).

-

Add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure luminescence using a luminometer. A decrease in luminescence indicates cell death.

-

Detection of Immunogenic Cell Death Markers

-

Calreticulin (CALR) Exposure:

-

Treat cells with Necrocide-1 or a positive control (e.g., mitoxantrone) for the indicated time.

-

Harvest the cells, keeping them on ice to prevent internalization of surface proteins.

-

Stain the cells with an antibody against CALR conjugated to a fluorophore (e.g., Alexa Fluor 488).

-

Co-stain with a viability dye (e.g., Propidium Iodide, PI) to exclude dead cells from the analysis.

-

Analyze the cells by flow cytometry, gating on the live (PI-negative) population to quantify the percentage of cells with surface CALR exposure.

-

-

ATP Secretion:

-

Treat cells with Necrocide-1 in a 96-well plate.

-

Carefully collect the cell culture supernatant at various time points.

-

Use a luciferase-based ATP assay kit to measure the ATP concentration in the supernatant.

-

Measure the luminescence, which is proportional to the amount of secreted ATP.

-

-

HMGB1 Release:

-

ELISA:

-

Collect the supernatant from Necrocide-1-treated cells.

-

Use a commercially available HMGB1 ELISA kit to quantify the concentration of HMGB1 in the supernatant according to the manufacturer's protocol.

-

-

Western Blot:

-

Concentrate the proteins in the collected supernatant.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against HMGB1, followed by an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Measurement of Reactive Oxygen Species (ROS)

-

Culture cells and treat with Necrocide-1 (50 nM) or a positive control (e.g., tert-butyl hydroperoxide) for 4 hours.[6]

-

For cytosolic ROS, incubate the cells with 2',7'-dichlorofluorescein-diacetate (DCFH-DA).

-

For mitochondrial ROS, incubate the cells with MitoSOX™ Red indicator.

-

Harvest the cells and wash with PBS.

-

Analyze the fluorescence intensity of the stained cells using a flow cytometer. An increase in fluorescence indicates an increase in ROS production.

Immunofluorescence Staining

-

Grow cells on coverslips in 6-well dishes to 70-80% confluency.[6]

-

Treat the cells with Necrocide-1 for the desired duration (e.g., 24 hours).[6]

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[6]

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.[6]

-

Incubate with primary antibodies (e.g., anti-cytochrome c) at 37°C for 2 hours.[6]

-

Wash with PBS containing 0.1% Triton X-100.[6]

-

Incubate with a fluorophore-conjugated secondary antibody at 37°C for 2 hours.[6]

-

Mount the coverslips on slides and examine them using a confocal microscope.[6]

Conclusion

Necrocide-1 represents a novel and potent inducer of immunogenic cell death through a unique mechanism dependent on TRPM4-mediated sodium overload. Its ability to selectively kill cancer cells while stimulating the hallmarks of an immunogenic response makes it a valuable tool for cancer biology research. Furthermore, the distinct pathway it activates, which is independent of common resistance mechanisms to apoptosis, suggests its potential for the development of new anticancer therapies, particularly in combination with immune checkpoint inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of Necrocide-1 and the broader field of regulated necrosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Downstream Signaling Pathways of Necrocide-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necrocide-1 (NC1) is a potent small molecule inducer of a novel form of regulated necrotic cell death, distinct from apoptosis, necroptosis, pyroptosis, and ferroptosis. This guide provides a comprehensive overview of the downstream signaling pathways activated by Necrocide-1, focusing on its mechanism of action, data from cytotoxicity assays, and detailed experimental protocols to study its effects. NC1-induced cell death is characterized by the activation of the transient receptor potential melastatin 4 (TRPM4) channel, leading to a catastrophic influx of sodium ions, a phenomenon termed "necrosis by sodium overload" (NECSO). This event triggers a cascade of downstream effects, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the induction of immunogenic cell death (ICD), making it a promising candidate for cancer therapy.

Core Signaling Pathway of Necrocide-1

Necrocide-1 initiates a unique cell death cascade by directly targeting and activating the TRPM4 ion channel. Unlike traditional forms of regulated necrosis, NC1-induced cell death does not rely on the canonical RIPK1/RIPK3/MLKL signaling axis of necroptosis.[1][2][3] The primary mechanism is the disruption of intracellular ion homeostasis, leading to a series of downstream events culminating in necrotic cell death.

TRPM4 Activation and Sodium Overload (NECSO)

The principal and initiating event in the downstream signaling of Necrocide-1 is the agonistic activation of the TRPM4 channel, a calcium-activated non-selective cation channel.[4][5] This leads to a massive and sustained influx of sodium ions (Na+) into the cell.[5] This rapid accumulation of intracellular sodium, termed NECSO, disrupts the electrochemical gradient across the plasma membrane, causing membrane depolarization and subsequent cellular swelling.[4][5]

Mitochondrial Dysfunction and ROS Production

The sodium overload triggered by NC1 is intrinsically linked to mitochondrial dysfunction. While the precise molecular link is still under investigation, evidence suggests that the disruption of ion gradients affects mitochondrial membrane potential and function. This mitochondrial stress leads to the generation of reactive oxygen species (ROS), a critical step in the execution of NC1-induced cell death.[1][2][3] Inhibition of mitochondrial ROS production has been shown to block NC1-mediated necrosis.[1][2]

Immunogenic Cell Death (ICD)

A key feature of Necrocide-1-induced cell death is its immunogenic nature.[1][2][3] The necrotic lysis of the cell results in the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. Hallmarks of ICD induced by NC1 include:

-

Calreticulin (B1178941) (CRT) exposure: The translocation of CRT to the cell surface acts as an "eat-me" signal for phagocytes.[3][6]

-

ATP secretion: Extracellular ATP acts as a "find-me" signal, recruiting immune cells to the site of cell death.[3][6]

-

High Mobility Group Box 1 (HMGB1) release: The passive release of this nuclear protein from necrotic cells serves as a pro-inflammatory signal.[3][6]

This induction of ICD suggests that Necrocide-1 could not only directly kill cancer cells but also prime the immune system for a durable anti-tumor response.

Data Presentation: Cytotoxicity of Necrocide-1

Necrocide-1 has demonstrated potent cytotoxic effects against a variety of human cancer cell lines, with IC50 values in the nanomolar range. The data presented below is a summary from in vitro studies.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 0.48 |

| PC3 | Prostate Cancer | 2 |

| A549 | Lung Cancer | >10,000 |

| U2OS | Osteosarcoma | >10,000 |

| HeLa | Cervical Cancer | ~50 |

| HT-29 | Colorectal Cancer | ~100 |

| Jurkat | T-cell Leukemia | >10,000 |

Note: IC50 values can vary depending on the assay conditions and cell line passage number.

Signaling Pathway and Experimental Workflow Diagrams

Necrocide-1 Downstream Signaling Pathway

Caption: Downstream signaling cascade initiated by Necrocide-1.

Experimental Workflow for Investigating Necrocide-1

Caption: Workflow for studying Necrocide-1's effects.

Experimental Protocols

Protocol for Measuring TRPM4 Channel Activation using Patch-Clamp Electrophysiology

Objective: To measure the effect of Necrocide-1 on TRPM4 channel currents.

Materials:

-

Cells expressing TRPM4 (e.g., HEK293 cells transfected with a TRPM4 expression vector)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, and desired free Ca2+ concentration (adjusted with CaCl2) (pH 7.2 with CsOH)

-

Necrocide-1 stock solution (in DMSO)

Procedure:

-

Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Plate TRPM4-expressing cells on coverslips suitable for patch-clamp recording.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a holding potential of -60 mV.

-

Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPM4 currents.

-

Record baseline currents in the absence of Necrocide-1.

-

Perfuse the cell with the external solution containing the desired concentration of Necrocide-1.

-

Record currents in the presence of Necrocide-1 and observe any changes in current amplitude and kinetics.

-

Data analysis: Compare the current-voltage (I-V) relationship and current density before and after the application of Necrocide-1 to quantify its effect on TRPM4 activation.

Protocol for Measuring Mitochondrial ROS Production

Objective: To quantify the generation of mitochondrial ROS in response to Necrocide-1 treatment.

Materials:

-

Cancer cell line of interest

-

Necrocide-1

-

MitoSOX™ Red mitochondrial superoxide (B77818) indicator (or similar fluorescent probe)

-

Fluorescence microscope or flow cytometer

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

Procedure:

-

Seed cells in a suitable format (e.g., multi-well plate or on coverslips) and allow them to adhere overnight.

-

Treat the cells with various concentrations of Necrocide-1 for the desired time period. Include a vehicle control (DMSO).

-

After treatment, remove the culture medium and wash the cells with warm HBSS.

-

Incubate the cells with 5 µM MitoSOX™ Red in HBSS for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times with warm HBSS to remove excess probe.

-

Analyze the fluorescence of the cells using either a fluorescence microscope or a flow cytometer. For microscopy, capture images and quantify the fluorescence intensity per cell. For flow cytometry, acquire data and analyze the mean fluorescence intensity of the cell population.

-

Compare the fluorescence intensity of Necrocide-1-treated cells to that of the control cells to determine the fold-change in mitochondrial ROS production.

Protocol for Assessing Immunogenic Cell Death (ICD) Markers

Objective: To detect the surface exposure of calreticulin and the release of ATP and HMGB1 following Necrocide-1 treatment.

4.3.1. Calreticulin (CRT) Exposure by Flow Cytometry

Materials:

-

Cancer cell line of interest

-

Necrocide-1

-

Anti-Calreticulin antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Propidium Iodide (PI) or other viability dye

-

FACS buffer (PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Treat cells with Necrocide-1 as described previously.

-

Harvest the cells gently (e.g., using a non-enzymatic cell dissociation solution).

-

Wash the cells with cold FACS buffer.

-

Resuspend the cells in FACS buffer containing the anti-Calreticulin antibody and incubate for 30-60 minutes on ice in the dark.

-

Wash the cells twice with cold FACS buffer to remove unbound antibody.

-

Resuspend the cells in FACS buffer containing PI.

-

Analyze the cells by flow cytometry. Gate on the PI-negative (viable) cell population and quantify the percentage of cells positive for Calreticulin staining.

4.3.2. ATP Release Assay

Materials:

-

Cancer cell line of interest

-

Necrocide-1

-

ATP determination kit (luciferase-based)

-

Luminometer

Procedure:

-

Treat cells with Necrocide-1 in a multi-well plate.

-

At the desired time points, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any detached cells.

-

Measure the ATP concentration in the supernatant according to the manufacturer's instructions for the ATP determination kit.

-

Relate the luminescence signal to an ATP standard curve to quantify the amount of released ATP.

4.3.3. HMGB1 Release by ELISA

Materials:

-

Cancer cell line of interest

-

Necrocide-1

-

HMGB1 ELISA kit

-

Plate reader

Procedure:

-

Treat cells with Necrocide-1.

-

Collect the cell culture supernatant at different time points.

-

Centrifuge the supernatant to pellet any cellular debris.

-

Perform the HMGB1 ELISA on the supernatant according to the manufacturer's protocol.

-

Quantify the concentration of HMGB1 by comparing the absorbance to a standard curve.

Conclusion and Future Directions

Necrocide-1 represents a novel class of anti-cancer agent that induces a distinct, immunogenic form of regulated necrosis through the activation of the TRPM4 channel. The downstream signaling cascade, characterized by sodium overload, mitochondrial ROS production, and the release of DAMPs, offers a multi-pronged approach to cancer therapy. The detailed experimental protocols provided in this guide will enable researchers to further investigate the intricate molecular mechanisms of Necrocide-1 and evaluate its therapeutic potential.

Future research should focus on elucidating the precise molecular players that link TRPM4-mediated sodium influx to mitochondrial dysfunction and ROS production. A deeper understanding of this connection will be crucial for optimizing the therapeutic application of Necrocide-1 and for the development of novel drugs targeting this unique cell death pathway. Furthermore, comprehensive in vivo studies are warranted to fully assess the anti-tumor efficacy and the immunomodulatory effects of Necrocide-1 in relevant cancer models.

References

- 1. [PDF] Necrocide 1 mediates necrotic cell death and immunogenic response in human cancer cells | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound mediates necrotic cell death and immunogenic response in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Necrostatin-1 Analogs: A Deep Dive into RIPK1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathologies, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. At the heart of this cell death cascade lies the Receptor-Interacting Protein Kinase 1 (RIPK1), making it a prime therapeutic target. Necrostatin-1 (Nec-1), the first-in-class small molecule inhibitor of RIPK1, has been instrumental in elucidating the role of necroptosis in disease models. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Necrostatin-1 analogs, offering a comprehensive resource for researchers engaged in the development of next-generation RIPK1 inhibitors.

Core Concepts: The Mechanism of Necrostatin-1 Action

Necrostatin-1 and its analogs function by allosterically inhibiting the kinase activity of RIPK1.[1] This is achieved by binding to a specific pocket on the RIPK1 kinase domain, which stabilizes the inactive conformation of the enzyme.[2] The inhibition of RIPK1's catalytic activity prevents the subsequent recruitment and phosphorylation of RIPK3, a crucial step in the formation of the necrosome, the signaling complex that executes necroptosis. This blockade ultimately inhibits the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), the terminal effector of the necroptotic pathway.

Quantitative Analysis of Necrostatin-1 Analogs

The potency of Necrostatin-1 and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays targeting RIPK1 kinase activity and their half-maximal effective concentration (EC50) in cell-based assays of necroptosis. The following tables summarize key quantitative data for prominent Necrostatin-1 analogs.

| Compound | Target | Assay | IC50 / EC50 (nM) | Reference |

| Necrostatin-1 (Nec-1) | RIPK1 Kinase | Biochemical | 182 | [1] |

| TNF-α-induced necroptosis | Jurkat cells | 490 | [3] | |

| Necrostatin-1s (Nec-1s; 7-Cl-O-Nec-1) | RIPK1 Kinase | Biochemical | equipotent to Nec-1 | [4] |

| TNF-α-induced necroptosis | L929sA cells | ~10-fold more potent than Nec-1i | [1] | |

| Necrostatin-1i (Nec-1i) | RIPK1 Kinase | Biochemical | >10,000 (>100-fold less active than Nec-1) | [1][4] |

| TNF-α-induced necroptosis | L929sA cells | ~10-fold less potent than Nec-1 | [1] |

Table 1: Potency of Key Necrostatin-1 Analogs. This table highlights the inhibitory concentrations of foundational Necrostatin-1 analogs. Nec-1s demonstrates improved specificity over Nec-1, notably lacking the off-target effects on Indoleamine 2,3-dioxygenase (IDO).[1] Nec-1i serves as a crucial negative control due to its significantly reduced activity against RIPK1.[1][4]

| Compound | R Group (at N-3 of imidazolidine) | RIPK1 Inhibition IC50 (nM) | Necroptosis Inhibition IC50 (nM) |

| Nec-1 | -CH3 | 182 | 490 |

| Nec-a1 | -CH2CH3 | Potent Inhibition | Potent Inhibition |

| Nec-a2 | -CH2CH=CH2 | Potent Inhibition | Potent Inhibition |

| Nec-a3 | -CH2C≡CH | Potent Inhibition | Potent Inhibition |

| Nec-a4 | -CH2CH2OH | Potent Inhibition | Potent Inhibition |

| Nec-a5 | -CH2CH2OCH3 | Potent Inhibition | Potent Inhibition |

| Nec-a6 | -H | No effect | No effect |

Table 2: Structure-Activity Relationship of N-3 Substituted Necrostatin-1 Analogs. SAR studies have shown that the substituent at the nitrogen atom in the 3-position of the imidazolidine (B613845) ring is critical for biological activity. While specific IC50 values for the "Nec-a" series are not consistently reported in the literature, studies indicate that various alkyl and functionalized alkyl groups at this position maintain potent inhibitory activity against necroptosis, whereas the absence of a substituent (Nec-a6) abrogates this effect. This underscores the importance of this position for effective binding to RIPK1.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor performance. Below are methodologies for key assays cited in this guide.

In Vitro RIPK1 Kinase Assay

This assay quantitatively measures the ability of a compound to inhibit the kinase activity of recombinant RIPK1.

Materials:

-

Recombinant human RIPK1 enzyme

-

Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

-

ATP

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

Add 5 µL of the test inhibitor or vehicle control (DMSO) to the wells of the assay plate.

-

Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in kinase buffer.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for RIPK1.

-

Incubate for 60 minutes at room temperature.

-

Stop the kinase reaction and detect the generated ADP according to the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

TNF-α-Induced Necroptosis Assay in HT-29 Cells

This cell-based assay assesses the ability of a compound to protect cells from necroptosis induced by a combination of Tumor Necrosis Factor-alpha (TNF-α), a SMAC mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk). The combination of these reagents ensures that cell death proceeds via the necroptotic pathway.

Materials:

-

HT-29 cells (or other suitable cell line, e.g., L929, MEFs)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

Human TNF-α

-

SMAC mimetic (e.g., BV6)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

Test compounds (dissolved in DMSO)

-

96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)

-

Cell viability reagent (e.g., CellTiter-Glo®, CellTox™ Green, MTT)

Procedure:

-

Seed HT-29 cells into 96-well plates at a density of approximately 10,000 cells per well and allow them to adhere overnight.

-

The next day, pre-treat the cells with serial dilutions of the test compounds for 1 hour. Include a vehicle control (DMSO).

-

Induce necroptosis by adding a cocktail of human TNF-α (final concentration ~20 ng/mL), a SMAC mimetic (final concentration ~500 nM), and z-VAD-fmk (final concentration ~20 µM).

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Assess cell viability using a chosen method. For example, using the MTT assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C. c. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. d. Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated, non-induced control and determine the EC50 value of the test compounds.

Visualizing the Core Concepts

Diagrams are powerful tools for understanding complex biological pathways and experimental designs. The following visualizations, created using the DOT language, illustrate key aspects of Necrostatin-1 SAR studies.

Caption: The RIPK1-mediated necroptosis signaling pathway and the inhibitory action of Necrostatin-1 analogs.

Caption: A generalized experimental workflow for the discovery and development of novel RIPK1 inhibitors.

Caption: Logical relationship of the structure-activity-relationship for Necrostatin-1 analogs.

Conclusion and Future Directions

The study of Necrostatin-1 and its analogs has been pivotal in validating RIPK1 as a druggable target. The structure-activity relationships delineated in this guide highlight the critical pharmacophores necessary for potent and selective inhibition. Future research will undoubtedly focus on the development of analogs with improved pharmacokinetic profiles, enhanced selectivity, and greater in vivo efficacy. The detailed experimental protocols and conceptual diagrams provided herein serve as a valuable resource for researchers aiming to contribute to this exciting and rapidly evolving field of drug discovery.

References

- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dash.harvard.edu [dash.harvard.edu]

The Selective Eradication of Cancer Cells by Necrocide-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necrocide-1 (NC1) has emerged as a promising small molecule with potent and selective cytotoxic activity against a range of human cancer cells, while notably sparing their non-transformed counterparts.[1][2][3][4] This technical guide provides an in-depth analysis of the selectivity of Necrocide-1, detailing its unique mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation. The core of NC1's functionality lies in its ability to induce a novel form of regulated necrosis, termed "necrosis by sodium overload" (NECSO), which is distinct from established cell death pathways such as apoptosis, necroptosis, ferroptosis, and pyroptosis.[1][2][5] This document is intended to serve as a valuable resource for researchers in oncology and drug development, facilitating further exploration and potential clinical translation of this innovative anti-cancer agent.

Introduction

Traditional cancer therapies have largely focused on inducing apoptosis in malignant cells. However, the development of resistance to apoptosis is a common mechanism of treatment failure.[1] Necrocide-1 offers a compelling alternative by triggering a distinct, caspase-independent necrotic cell death pathway.[1][2][3][4] A key feature of NC1 is its remarkable selectivity for cancer cells, a critical attribute for any potential therapeutic agent.[1][3][4] This guide will dissect the molecular underpinnings of this selectivity and provide the necessary technical information for its rigorous scientific investigation.

Mechanism of Action: A Novel Pathway of Regulated Necrosis

Necrocide-1's mechanism of action is centered on its function as a selective agonist of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a nonselective monovalent cation channel.[5]

The key steps in the NC1-induced cell death pathway are:

-

TRPM4 Activation: NC1 directly binds to and activates the human TRPM4 channel.[5]

-